molecular formula C5H12S B1345668 tert-Butyl methyl sulfide CAS No. 6163-64-0

tert-Butyl methyl sulfide

Cat. No. B1345668
CAS RN: 6163-64-0
M. Wt: 104.22 g/mol
InChI Key: CJFVCTVYZFTORU-UHFFFAOYSA-N
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Description

Tert-Butyl methyl sulfide is used for LPG refining process and it has a high content of sulfur .


Synthesis Analysis

Tert-Butyl methyl sulfide is used in the synthesis of N-heterocycles via sulfinimines . It is also used in the alkylation of p-cresol with tert-butyl alcohol .


Molecular Structure Analysis

The molecular formula of tert-Butyl methyl sulfide is C5H12S and its molecular weight is 104.21 .


Chemical Reactions Analysis

Tert-Butyl methyl sulfide is involved in various chemical reactions. For instance, it has been reported to undergo enantioselective oxidation catalyzed by an alloxazine-cyclodextrin conjugate .


Physical And Chemical Properties Analysis

Tert-Butyl methyl sulfide is a colorless to light yellow to light orange clear liquid. It has a boiling point of 102 °C, a specific gravity of 0.83 at 20/20, and a refractive index of 1.44 .

Scientific Research Applications

Oxidation Reactions

  • Oxidation by tert-Butyl Hydroperoxide : tert-Butyl hydroperoxide (TBHP) effectively converts various sulfides to sulfoxides and sulfones, including the oxidation of hard sulfides like 4,6-dimethyldibenzothiophene to the dioxide. This process shows how tert-butyl methyl sulfide participates in oxidation reactions, with the conversion being influenced by reaction conditions and catalysis. The kinetics and mechanism of these reactions have also been explored (Wang, Lente, & Espenson, 2002).

Esterification and Ritter Reaction

  • One-Pot Esterification : tert-Butyl methyl ether (TBME), closely related to tert-butyl methyl sulfide, has been used for the esterification of carboxylic acids. The process showcases remarkable regioselectivity in esterification and can achieve one-pot esterification and Ritter reactions in almost quantitative yield (Dawar, Raju, & Ramakrishna, 2011).

Computational Studies and Conformational Analysis

  • Conformational Free Energy Differences : Computational studies have been conducted to understand the conformational free energy differences in compounds containing tert-butyl methyl sulfide. These studies offerinsights into the charge distribution and interactions within molecules, aiding in the understanding of the structural and electronic aspects of tert-butyl sulfides in various chemical contexts (Juaristi & Notario, 2013).

Synthesis of Organic Compounds

  • Conversion to 1,3-Oxathiolanes : tert-Butyl 2-hydroxyalkyl sulfides, which can be derived from reactions involving tert-butyl methyl sulfide, are directly converted to 1,3-oxathiolanes. This process highlights its role in synthesizing specific cyclic organic compounds (Porter, Saez, & Sandhu, 2006).
  • Nickel-Catalyzed Cyclopropanation : tert-Butylsulfonylmethyllithium, prepared from tert-butyl methyl sulfone (a related compound), is used for methylene-transfer reactions in nickel-catalyzed cyclopropanation of alkenes. This application underscores the versatility of tert-butyl methyl sulfide derivatives in organic synthesis (Gai, Julia, & Verpeaux, 1991).

Synthesis of Thiacalixarenes

  • Synthesis of p-tert-Butylthiacalix[4]arene : The reaction of p-tert-butylphenol with elemental sulfur in the presence of a base, where tert-butyl methyl sulfide can be a reaction intermediate, leads to the synthesis of p-tert-butylthiacalix[4]arene. This compound has applications in supramolecular chemistry and materials science (Kumagai et al., 1997).

Metal-Free S-Methylation

  • S-Methylation of Diaryl Disulfides : A metal-free approach for S-methylation of diaryl disulfides using di-tert-butyl peroxide has been established. This process, involving tert-butyl methyl sulfide derivatives, demonstrates its utility in organic synthesis under metal-free and neutral conditions (Wu & Wang, 2018).

Safety And Hazards

Tert-Butyl methyl sulfide is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if inhaled and may cause drowsiness or dizziness .

Future Directions

While specific future directions for tert-Butyl methyl sulfide are not mentioned in the retrieved papers, its use in the synthesis of N-heterocycles via sulfinimines and in the alkylation of p-cresol with tert-butyl alcohol suggests potential applications in the development of new synthetic methodologies .

properties

IUPAC Name

2-methyl-2-methylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12S/c1-5(2,3)6-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFVCTVYZFTORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210644
Record name Propane, 2-methyl-2-(methylthio)-
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Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methyl sulfide

CAS RN

6163-64-0
Record name tert-Butyl methyl sulfide
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Record name tert-Butyl methyl sulfide
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Record name 2-methyl-2-methylsulfanylpropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of tert-Butyl methyl sulfide?

A: tert-Butyl methyl sulfide is a thioether with the molecular formula C5H12S and a molecular weight of 92.2 g/mol. While specific spectroscopic data isn't provided in the excerpts, gas chromatography is a common technique for identifying and quantifying this compound [].

Q2: How does tert-Butyl methyl sulfide's structure affect its self-assembly on surfaces?

A: Research shows that despite the steric bulk of the tert-butyl group, tert-Butyl methyl sulfide forms highly ordered arrays on gold surfaces, as observed through scanning tunneling microscopy (STM) []. This suggests strong intermolecular interactions overcome the steric hindrance. In contrast, its isomer, butyl sec-butyl sulfide, does not form such ordered arrays, likely due to weaker enantiospecific interactions leading to a variety of less stable assemblies [].

Q3: What are the applications of tert-Butyl methyl sulfide as a reagent in chemical synthesis?

A: tert-Butyl methyl sulfide is commonly employed as a substrate in enantioselective oxidations to produce chiral sulfoxides [, ]. It serves as a model compound to assess the efficacy and selectivity of various catalysts, including oxaziridines [], planar chiral flavinium salts [], and cyclodextrin conjugates [], in achieving enantioselective sulfoxidation reactions.

Q4: How does tert-Butyl methyl sulfide compare to other sulfides in terms of its reactivity in enantioselective oxidations?

A: tert-Butyl methyl sulfide generally exhibits higher enantioselectivity in oxidation reactions compared to aryl methyl sulfides []. For instance, using planar chiral flavinium salts as catalysts, enantioselectivities of up to 65% ee were achieved for tert-Butyl methyl sulfide, while aromatic sulfides reached up to 61% ee []. This difference likely arises from the steric bulk of the tert-butyl group, influencing the approach of the oxidizing agent and favoring one enantiomeric pathway.

Q5: Are there computational chemistry studies related to tert-Butyl methyl sulfide's reactivity?

A: Yes, computational methods like PM3 have been used to study the transition state geometry of tert-Butyl methyl sulfide's oxidation by 3,3-dibromo-(camphorsulfonyl)oxaziridine []. This study revealed a spiro arrangement between the oxaziridine ring and the sulfur atom in the transition state, offering insights into the reaction mechanism and origin of enantioselectivity [].

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